molecular formula C9H12ClNO2 B2425476 4-Methylphenyl 2-aminoacetate hydrochloride CAS No. 1353501-37-7

4-Methylphenyl 2-aminoacetate hydrochloride

Cat. No.: B2425476
CAS No.: 1353501-37-7
M. Wt: 201.65
InChI Key: KXVFAMMTETYQEI-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol

Scientific Research Applications

4-Methylphenyl 2-aminoacetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a reagent in chemical reactions.

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 4-methylphenol with 2-aminoacetic acid, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient and consistent production. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

  • 4-Methylphenyl 2-aminoacetate
  • 4-Methylphenyl 2-aminoacetate hydrobromide
  • 4-Methylphenyl 2-aminoacetate sulfate

Comparison: 4-Methylphenyl 2-aminoacetate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrochloride form is often preferred in pharmaceutical applications due to its enhanced solubility in aqueous solutions.

Properties

IUPAC Name

(4-methylphenyl) 2-aminoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7-2-4-8(5-3-7)12-9(11)6-10;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVFAMMTETYQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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